N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10348642
InChI: InChI=1S/C16H21N3O2S/c1-11-5-7-19(8-6-11)10-15(20)18-16-17-13-4-3-12(21-2)9-14(13)22-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,20)
SMILES: CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

CAS No.:

Cat. No.: VC10348642

Molecular Formula: C16H21N3O2S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide -

Specification

Molecular Formula C16H21N3O2S
Molecular Weight 319.4 g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Standard InChI InChI=1S/C16H21N3O2S/c1-11-5-7-19(8-6-11)10-15(20)18-16-17-13-4-3-12(21-2)9-14(13)22-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,20)
Standard InChI Key RITFBPXIZBJILT-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Canonical SMILES CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Introduction

Synthesis and Characterization

The synthesis of benzothiazole derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxophthalazin-1-yl]methylamino]acetamide involves similar principles, using NMR and other spectroscopic methods for characterization .

Synthesis StepDescription
1. Precursor PreparationPreparation of benzothiazole and piperidine derivatives.
2. Condensation ReactionReaction between the benzothiazole and piperidine derivatives to form the acetamide linkage.
3. PurificationPurification using chromatography or crystallization techniques.

Pharmacological Activities

Benzothiazole derivatives have shown a range of biological activities, including antimicrobial and anticancer effects. For instance, N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides have been evaluated as anticonvulsant agents .

ActivityDescription
AntimicrobialPotential activity against bacterial and fungal pathogens.
AnticancerPossible inhibition of cancer cell growth, depending on substitution patterns.
AnticonvulsantPotential for seizure control based on structural modifications.

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